molecular formula C8H10O B076009 1-Phenylethanol CAS No. 13323-81-4

1-Phenylethanol

Cat. No.: B076009
CAS No.: 13323-81-4
M. Wt: 122.16 g/mol
InChI Key: WAPNOHKVXSQRPX-UHFFFAOYSA-N
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Description

1-Phenylethanol is an organic compound with the chemical formula C₆H₅CH(OH)CH₃. It is one of the most commonly available chiral alcohols and appears as a colorless liquid with a mild gardenia-hyacinth scent . This compound is found naturally in various plants and is used in multiple industrial applications due to its unique properties.

Mechanism of Action

Target of Action

1-Phenylethanol, also known as ®-1-phenylethanol, primarily targets the R-specific alcohol dehydrogenase in Lactobacillus brevis . This enzyme plays a crucial role in the metabolism of alcohol in these organisms.

Mode of Action

It is known that it interacts with the r-specific alcohol dehydrogenase, potentially influencing the metabolic processes within the organism .

Biochemical Pathways

This compound is involved in the biochemical formation pathway of aroma compounds in various plants, including tea (Camellia sinensis) flowers . It is synthesized through the reduction of acetophenone by sodium borohydride or the reaction of benzaldehyde with organometallic compounds .

Pharmacokinetics

It is known that this compound is a water-soluble compound , which may influence its bioavailability and distribution within the body.

Result of Action

It is known to have a role as a mouse metabolite . In addition, it is a key component in the production of styrene, a crucial compound in the plastics industry .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is extensively used in the production of cosmetics, beverages, and food, and its release into coastal environments has raised concerns about its potential effects on marine organisms . Furthermore, its presence in various plants suggests that it may play a role in plant biochemistry and could be influenced by factors such as soil composition, temperature, and light conditions .

Biochemical Analysis

Biochemical Properties

1-Phenylethanol plays a role in biochemical reactions, particularly as a metabolite in mice . It interacts with various enzymes and proteins. For instance, it is found in nature as a glycoside, together with its hydrolase β-primeverosidase in tea (Camellia sinensis) flowers . The nature of these interactions involves the conversion of this compound to other compounds, contributing to the biochemical reactions within the organism .

Cellular Effects

This compound has effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it is involved in the metabolism of ethylbenzene in the β-proteobacterium Aromatoleum aromaticum .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the reduction of acetophenone by sodium borohydride .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels . For instance, it is a key intermediate of anaerobic ethylbenzene metabolism in Aromatoleum aromaticum .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and it can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are crucial . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylethanol can be synthesized through several methods:

Industrial Production Methods:

Chemical Reactions Analysis

1-Phenylethanol undergoes various chemical reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Manganese dioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with catalysts like palladium or platinum.

    Catalysts: Alumina-supported cobalt, Noyori catalysts.

Major Products:

    Oxidation: Acetophenone.

    Reduction: Ethylbenzene.

    Substitution: N-benzylacetamides.

Comparison with Similar Compounds

  • 2-Phenylethanol
  • Phenethyl Alcohol
  • Benzyl Alcohol

1-Phenylethanol’s diverse applications and unique properties make it a valuable compound in various fields of science and industry.

Properties

IUPAC Name

1-phenylethanol
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InChI

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3
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InChI Key

WAPNOHKVXSQRPX-UHFFFAOYSA-N
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Canonical SMILES

CC(C1=CC=CC=C1)O
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Molecular Formula

C8H10O
Record name ALPHA-METHYLBENZYL ALCOHOL
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DSSTOX Substance ID

DTXSID1020859
Record name alpha-Methylbenzyl alcohol
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Molecular Weight

122.16 g/mol
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Physical Description

Alpha-methylbenzyl alcohol appears as a colorless liquid. Insoluble in water and less dense than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid, Colorless liquid with a mild floral odor; [HSDB], colourless to pale yellow liquid or white solid with a mild floral odour
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Boiling Point

399 °F at 745 mmHg (NTP, 1992), 204 °C, 204.00 to 205.00 °C. @ 745.00 mm Hg
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Flash Point

185 °F (NTP, 1992), 93 °C, 200 °F (93 °C) (CLOSED CUP)
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), Sol in glycerol, mineral oil, alcohol, SOL IN MOST ORGANIC SOLVENTS, A high solvency for alcohol-soluble cellulose nitrate, cellulose acetate, and cellulose acetobutyrate; for many natural and synthetic resins; and for fats and oils. In contrast to benzyl alcohol, it is miscible with white spirit., In water, 1,950 mg/l @ 25 °C, 1.95 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.015 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.013 @ 25 °C, 1.009-1.014
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Vapor Density

4.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.1 mmHg at 68 °F ; 1 mmHg at 120.2 °F; 5 mmHg at 167.4 °F (NTP, 1992), 0.05 [mmHg]
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Color/Form

COLORLESS LIQ

CAS No.

98-85-1, 13323-81-4
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Melting Point

68 °F (NTP, 1992), 20.7 °C, 20 °C
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1-phenylethanol?

A1: this compound has the molecular formula C8H10O and a molecular weight of 122.16 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound. These include:* 13C NMR: This technique has been used to study diastereomeric interactions between cellulose tris(4-methylbenzoate) and this compound enantiomers. []* IR Spectroscopy: This method, particularly in combination with UV fluorescence-dip spectroscopy, provides insights into the structure of this compound and its hydrated complexes. []

Q3: How is this compound produced using biocatalysis?

A3: this compound, particularly the (S)-enantiomer, can be produced through the asymmetric bioreduction of acetophenone. Various biocatalysts have been investigated for this reaction, including:* Whole cells: Ispir bean (Phaseolus vulgaris) [], carrot (Daucus carota) [, ], and Pichia capsulata [] have all been explored as sources of alcohol dehydrogenase (ADH) for the bioreduction. * Isolated Enzymes: Candida antarctica lipase B (CALB) is a commercially available enzyme successfully used for the kinetic resolution of this compound via transesterification. [, , ]

Q4: What factors influence the biocatalytic production of this compound?

A4: Several parameters impact the efficiency of this compound production through biocatalysis. These include:* Biocatalyst Type: Different biocatalysts exhibit varying activities and enantioselectivities. * Reaction Conditions: Factors like temperature, pH, substrate concentration, and co-substrate (for cofactor regeneration) concentration significantly influence the reaction rate and yield. [, , ]* Immobilization: Immobilizing cells can enhance stability and reusability, but can also introduce mass transfer limitations. [, ]

Q5: How is kinetic resolution applied to the synthesis of enantiopure this compound?

A5: Kinetic resolution utilizes the differing reaction rates of enantiomers with a chiral catalyst to obtain enantiomerically enriched products. This strategy is employed in this compound synthesis through:* Lipase-catalyzed transesterification: Using vinyl esters as acyl donors, lipases like CALB preferentially react with one enantiomer of this compound, enabling separation of the unreacted enantiomer. [, , ]* Integration with separation techniques: Combining kinetic resolution with membrane bioreactors containing supported liquid membranes based on ionic liquids enhances the efficiency of separating substrates and products. []

Q6: Beyond biocatalysis, what other catalytic approaches are there for this compound synthesis?

A6: Apart from biocatalytic routes, this compound can be produced through:* Ruthenium-catalyzed Dynamic Kinetic Resolution (DKR): This method combines the enantioselective enzymatic resolution with a ruthenium catalyst for racemization of the undesired enantiomer, driving the reaction toward complete conversion. []* Dehydration of 2-phenylethanol: Acidic resin catalysts like Amberlyst-15 can facilitate the dehydration of 2-phenylethanol to styrene, which can subsequently be converted to this compound. []

Q7: What are the applications of this compound in organic synthesis?

A7: this compound serves as a valuable chiral building block in organic synthesis, particularly for:* Synthesis of Chiral 2-Amino-1-phenylethanols: Stereoselective reduction of (S)-4-isopropyl-3-phenacyl-1,3-oxazolidin-2-one, a derivative readily obtained from this compound, offers a route to these important compounds. [, ]* Synthesis of enantioenriched β-hydroxy-1,2,3-triazoles: Enantiomerically enriched 2-azido-1-phenylethanols, accessible through bioreduction of 2-azido-1-phenylethanone derivatives, can be utilized in the copper-catalyzed azide-alkyne cycloaddition reaction to yield these valuable heterocycles. []

Q8: How does the presence of this compound impact the properties of materials?

A8: The interaction of this compound with materials is evident in its ability to form inclusion complexes with cyclodextrins. This interaction is exploited for selective separation. []

Q9: Is this compound stable under various reaction conditions?

A9: The stability of this compound is dependent on the reaction conditions. * Acidic Conditions: Under strongly acidic conditions, such as those employed in the dehydration reaction with acidic resin catalysts, this compound can undergo dehydration to styrene. [] * Basic Conditions: While specific data on stability under basic conditions is limited within the provided research, it's important to note that alcohols, in general, can be prone to oxidation or elimination reactions under certain basic conditions.

Q10: How is computational chemistry applied to understand this compound's properties and reactions?

A10: Computational chemistry plays a crucial role in elucidating various aspects of this compound chemistry. Examples include:* Structure determination: DFT calculations are employed to determine the accurate geometry of this compound and the large amplitude motion of water in its monohydrate. [] * Mechanistic studies: DFT studies have been used to investigate the mechanism of chiral iron porphyrin-catalyzed asymmetric hydroxylation of ethylbenzene, providing insights into the origins of stereoselectivity. []* Kinetic Modeling: Researchers have developed kinetic models for the acylation of this compound over lipases, enabling the prediction of reaction rates and optimization of reaction conditions. []

Q11: How do structural modifications of this compound impact its interaction with enzymes?

A11: Structural changes in both this compound and the enzyme significantly influence their interactions, particularly in enzyme-catalyzed reactions:* Substrate Modification: Introducing substituents on the aromatic ring or modifying the alkyl chain of this compound can significantly alter the substrate's binding affinity and reactivity with enzymes. * Enzyme Engineering: Rational redesign of enzymes, through site-directed mutagenesis, enables modification of the enzyme's active site to modulate substrate specificity and enantioselectivity. This approach has been successfully applied to Candida antarctica lipase B for improved kinetic resolution of alcohols, including this compound. []

Q12: What microbial pathways are involved in the degradation of this compound?

A12: Several bacterial species can utilize this compound as a carbon source. Pseudomonas fluorescens EB, for example, degrades this compound via a pathway encoded on a plasmid. [] This degradation process often involves oxidation to acetophenone as an initial step. []

Q13: Are there differences in the microbial degradation of ethylbenzene and this compound?

A13: While both ethylbenzene and this compound are degraded via distinct pathways, some organisms exhibit substrate-induced pathways. For instance, in the denitrifying bacterium strain EbN1, growth on either ethylbenzene or toluene induces specific sets of proteins, highlighting the presence of independent, substrate-induced pathways. []

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